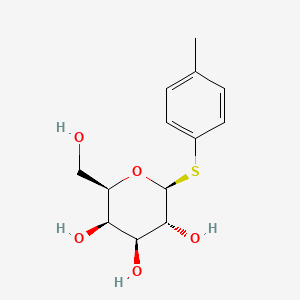

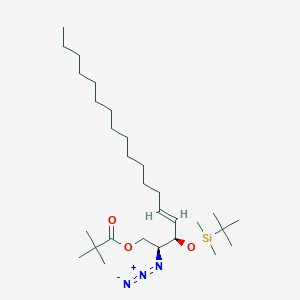

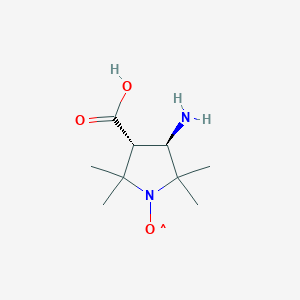

2-Iodoadenosine 2',3'-acetonide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2-Iodoadenosine 2',3'-acetonide involves complex chemical reactions, often requiring precise conditions for optimal yield. Palladium-catalyzed cross-coupling reactions with terminal alkynes have been employed to synthesize 2-alkynyl-adenosines from 2-iodoadenosine, showcasing the versatility and reactivity of the iodine substituent in facilitating nucleophilic addition reactions for chain elongation (Matsuda et al., 1985).

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Iodofunctionalization of Terpenes : Acetonides, easily derived from simple terpenes, undergo iodofunctionalization to yield adducts with significant regio and diastereofacial control. This process demonstrates the utility of iodine(III) reagents in facilitating selective iodine incorporation into organic frameworks, thus highlighting a potential application area for 2-Iodoadenosine 2',3'-acetonide in synthetic organic chemistry (Barluenga et al., 2003).

Halogen Bonding in Solid-State Structures : The study of 3-iodopropiolamides reveals the impact of iodine-oxygen contacts on the formation of polymeric chains in solid-state structures. This research sheds light on the potential interactions that 2-Iodoadenosine 2',3'-acetonide might exhibit in crystalline environments, facilitating the design of materials with tailored properties (Kratzer et al., 2015).

Recyclable Hypervalent Iodine Reagents : The development of recyclable iodine(V) reagents for the oxidation of sulfides and alcohols introduces a sustainable approach to the use of iodine in synthetic chemistry. Such studies are indicative of the broader applicability of iodine-based compounds, including 2-Iodoadenosine 2',3'-acetonide, in green chemistry and catalysis (Yoshimura et al., 2011).

Mechanism of Action

Target of Action

It is an acylated variant of adenosine , a crucial nucleoside present in RNA . Therefore, it might interact with the same targets as adenosine, such as adenosine receptors .

Mode of Action

It is used in medicinal chemistry to explore the structure-activity relationships of adenosine-based compounds . This suggests that it may interact with its targets in a similar manner to adenosine, but the presence of the iodine atom and the acetonide group may alter its interactions and resulting changes.

properties

IUPAC Name |

[(3aR,4R,6R,6aR)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16IN5O4/c1-13(2)22-7-5(3-20)21-11(8(7)23-13)19-4-16-6-9(15)17-12(14)18-10(6)19/h4-5,7-8,11,20H,3H2,1-2H3,(H2,15,17,18)/t5-,7-,8-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWSBURSUIDKHK-IOSLPCCCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=C(N=C43)I)N)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=C(N=C43)I)N)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16IN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodoadenosine 2',3'-acetonide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)

![methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1139776.png)

![(3R,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid](/img/structure/B1139778.png)

![9-methoxy-4a,5,6,10b-tetrahydro-4H-benzo[h][1,4]benzoxazin-3-one](/img/structure/B1139782.png)

![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)